N-[3-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide
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Overview
Description
N-[3-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound with a unique structure that combines an acetylamino group, a hydroxy group, and a pyridinyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide typically involves multiple steps, including the formation of the acetylamino group and the pyridinyl acetamide moiety. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetylamino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation of the hydroxy group may yield ketones, while reduction of the acetylamino group may produce amines.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The acetylamino group and the hydroxy group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyphenyl)acetamide: Shares the hydroxyphenylacetamide structure but lacks the pyridinyl moiety.
N-(4-hydroxy-1-naphthyl)acetamide: Contains a naphthyl group instead of the pyridinyl group.
N-(2-acetylamino-4-methylphenyl)acetamide: Similar structure with a methyl group on the phenyl ring.
Uniqueness
N-[3-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide is unique due to the presence of both the acetylamino group and the pyridinyl acetamide moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and provides versatility in various applications.
Properties
Molecular Formula |
C16H17N3O4 |
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Molecular Weight |
315.32 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetamide |
InChI |
InChI=1S/C16H17N3O4/c1-10-6-14(21)8-16(23)19(10)9-15(22)18-13-5-3-4-12(7-13)17-11(2)20/h3-8,21H,9H2,1-2H3,(H,17,20)(H,18,22) |
InChI Key |
LKIJGNMTYKYZJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CC(=O)NC2=CC=CC(=C2)NC(=O)C)O |
Origin of Product |
United States |
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